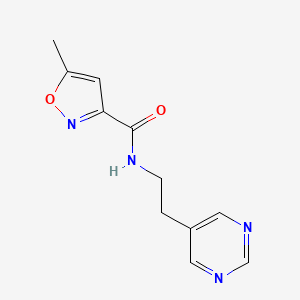

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, also known as MI3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI3 has been shown to inhibit the activity of several kinases, including the oncogenic kinases PAK1 and PAK4, which are involved in cancer progression and metastasis.

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been dedicated to synthesizing novel derivatives with potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, exploring their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Immunological Activity

Isoxazolo[5,4-d]pyrimidinone derivatives have been synthesized and tested for their inhibitory activities on cellular and humoral immune responses, indicating their potential for affecting early stages of the immune response (Mączyński et al., 2005).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been investigated for their activity against the intermediate host of schistosomiasis, demonstrating potential as molluscicidal agents (El-bayouki & Basyouni, 1988).

Microwave-Assisted Synthesis

Rapid and efficient methods for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones using microwave irradiation have been developed, showcasing a faster and higher-yield process (Davoodnia et al., 2008).

Room Temperature Catalysis

The synthesis of isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones at room temperature using Keggin heteropolyacid as a green solid acid catalyst highlights advancements in environmentally friendly chemical processes (Bamoharram et al., 2010).

Herbicidal Activities

Research into the herbicidal activities of certain pyrimidinyl-isoxazolyl derivatives indicates their potential for agricultural applications, with some compounds showing significant inhibitory activity against specific weeds (Fu-b, 2014).

properties

IUPAC Name |

5-methyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-8-4-10(15-17-8)11(16)14-3-2-9-5-12-7-13-6-9/h4-7H,2-3H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVIAXKOMMKHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)

![Methyl (E)-4-[[1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2686829.png)

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)